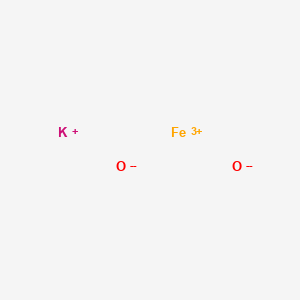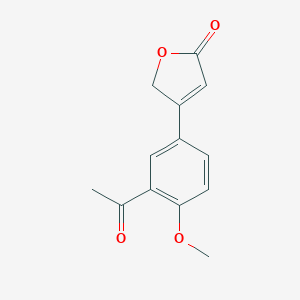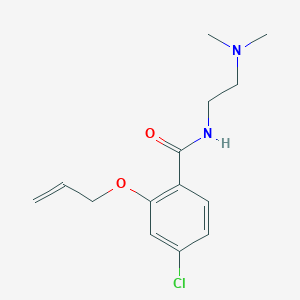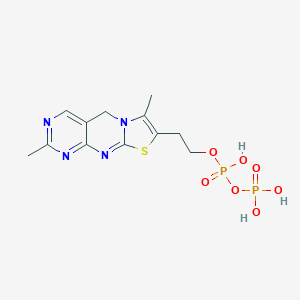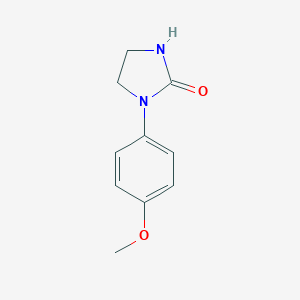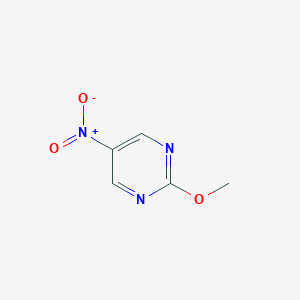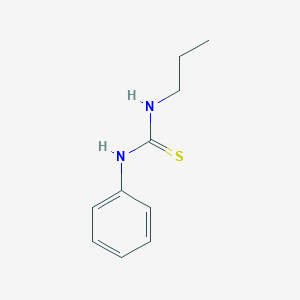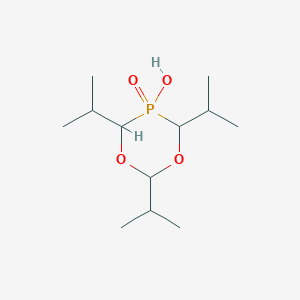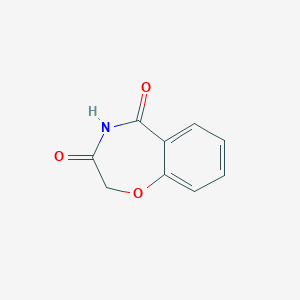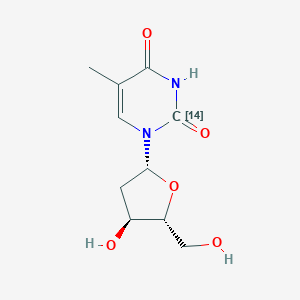![molecular formula C9H12O5 B076699 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI) CAS No. 14087-25-3](/img/structure/B76699.png)
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) is a cyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as D-ribose and is commonly used as a starting material for the synthesis of nucleosides, nucleotides, and other biologically active compounds.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI).
Mecanismo De Acción
The mechanism of action of 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) is not fully understood. However, it is believed that this compound acts as a precursor for the synthesis of nucleotides, which are essential for DNA and RNA synthesis. It is also believed to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) has been shown to have several biochemical and physiological effects. It is an essential component in the synthesis of nucleotides, which are necessary for DNA and RNA synthesis. It has also been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) in lab experiments is its availability and ease of synthesis. This compound is relatively easy to synthesize and is readily available from commercial sources. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI). One area of interest is the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and viral infections. Another area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Conclusion
In conclusion, 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) is a cyclic organic compound that has potential applications in various fields of scientific research. Its ease of synthesis and availability make it an attractive starting material for the synthesis of nucleotides and other biologically active compounds. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) can be achieved through several methods. One of the most common methods is the hydrolysis of 1,3,5-tri-O-acetyl-D-ribofuranose using a strong acid such as hydrochloric acid. The resulting product is then purified by column chromatography to obtain the desired compound. Another method involves the reduction of 1,2-O-isopropylidene-D-ribose using sodium borohydride, followed by the acetylation of the resulting compound with acetic anhydride.
Aplicaciones Científicas De Investigación
6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of nucleotide synthesis. D-ribose, the starting material for the synthesis of nucleotides, is synthesized from 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI). This compound is also used in the synthesis of other biologically active compounds such as antiviral and anticancer agents.
Propiedades
Número CAS |
14087-25-3 |
|---|---|
Nombre del producto |
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI) |
Fórmula molecular |
C9H12O5 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate |
InChI |
InChI=1S/C9H12O5/c1-4(10)12-6-3-7(13-5(2)11)9-8(6)14-9/h6-9H,3H2,1-2H3/t6-,7+,8+,9- |
Clave InChI |
PHNFXFOXZXFGGU-OJOKCITNSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@H]([C@@H]2[C@H]1O2)OC(=O)C |
SMILES |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
SMILES canónico |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
Sinónimos |
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



